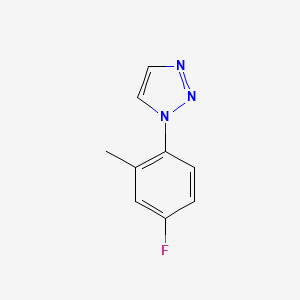

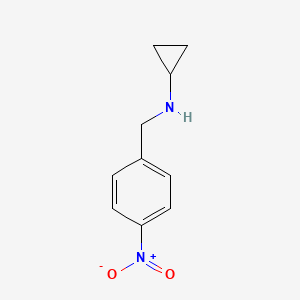

1-(4-Fluoro-2-methylphenyl)triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Fluoro-2-methylphenyl)triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a triazole derivative that has been studied for its unique properties such as its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. In We will also list future directions for research on this compound.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Fluorinated compounds play a crucial role in drug discovery. Researchers have explored fluoropyridines as potential lead structures for developing new pharmaceuticals. The introduction of fluorine atoms into drug molecules can enhance their bioavailability, metabolic stability, and binding affinity. In particular, fluoropyridines have been investigated for their reduced basicity and reactivity compared to their chlorinated or brominated counterparts. These properties make them attractive candidates for drug design .

Agrochemicals

Fluorine-containing substituents have found applications in the field of agrochemicals. Many commercially successful agricultural products incorporate fluorine atoms into their structures. These fluorinated compounds exhibit improved properties, such as enhanced pest resistance, increased half-life, and reduced environmental impact. Fluorine-substituted pyridines have been investigated as potential active ingredients in pesticides and herbicides .

Fluorination Reactions

Fluoropyridines are valuable substrates for various fluorination reactions. Methods like the Umemoto reaction, Balts-Schiemann reaction, and substitution reactions allow the introduction of fluorine atoms into pyridine rings. These synthetic approaches enable the preparation of diverse fluoropyridine derivatives for further exploration in different fields.

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various proteins and enzymes in the body .

Mode of Action

Based on its structural similarity to other triazole compounds, it may interact with its targets through hydrogen bonding or other types of intermolecular interactions .

Biochemical Pathways

Triazole compounds are known to interfere with various biochemical pathways, including those involved in inflammation and pain signaling .

Pharmacokinetics

Similar compounds are known to be well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Based on its structural similarity to other triazole compounds, it may exert anti-inflammatory effects, reduce pain signaling, or have other therapeutic effects .

Propriétés

IUPAC Name |

1-(4-fluoro-2-methylphenyl)triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c1-7-6-8(10)2-3-9(7)13-5-4-11-12-13/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVZAOVHUVSQSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2466156.png)

![Methyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate](/img/structure/B2466159.png)

![4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2466160.png)

![(4-(1H-benzo[d]imidazole-5-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2466163.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2466167.png)

![5-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2466169.png)

![3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N,N-dimethylpropanamide](/img/structure/B2466171.png)

![1-isopropyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2466172.png)

![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2466175.png)